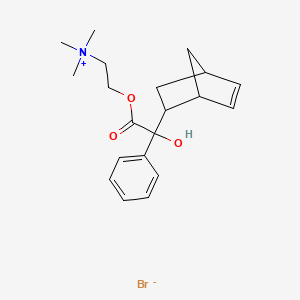
Endobenzyline bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Endobenzyline bromide can be synthesized through several methods. One efficient method involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method yields high-purity monobromides. Industrial production methods often involve similar bromination techniques, ensuring the compound’s high yield and purity.
Chemical Reactions Analysis
Endobenzyline bromide undergoes various chemical reactions, including:
Bromination: The compound can be brominated using NBS in CCl4.
Oxidation: Benzylic oxidation can be achieved using potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include NBS for bromination and KMnO4 for oxidation. Major products formed from these reactions include benzylic bromides and carboxylic acids .
Scientific Research Applications
Endobenzyline bromide has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Endobenzyline bromide can be compared to other benzylic bromides and anticholinergic agents:
Benzylic Bromides: Similar compounds include benzyl bromide and p-bromobenzyl bromide, which also undergo bromination and oxidation reactions.
Anticholinergic Agents: Compounds like ipratropium and atropine share similar mechanisms of action by blocking muscarinic receptors.
This compound is unique due to its specific molecular structure and high efficacy in blocking cholinergic receptors, making it a valuable compound in both research and industrial applications .
Biological Activity
Endobenzyline bromide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is classified as a brominated derivative of benzylamine. Its molecular structure contributes to its biological activity, particularly in modulating neurotransmitter systems and exhibiting antispasmodic effects.
The biological activity of this compound primarily involves:
- Anticholinergic Activity : It blocks the effects of acetylcholine at muscarinic receptors, which is beneficial in treating conditions characterized by excessive smooth muscle contraction.
- Bronchodilation : The compound has shown potential in relaxing bronchial tissues, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antispasmodic Effects : this compound is noted for its ability to alleviate spasms in the gastrointestinal tract, thereby providing relief in conditions like peptic ulcers .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Respiratory Disorders : Its bronchodilatory properties make it suitable for managing asthma and COPD, where bronchoconstriction is a major concern.
- Gastrointestinal Disorders : The antispasmodic effects are particularly useful in treating gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome.
- Neurological Applications : Research indicates potential benefits in neurological conditions due to its interaction with neurotransmitter systems .
Case Study 1: Efficacy in Asthma Treatment
A clinical study evaluated the efficacy of this compound in patients with asthma. The results indicated a significant improvement in lung function and a reduction in the frequency of asthma attacks when administered alongside standard bronchodilator therapy.
| Time (minutes) | FEV1 Improvement (%) | Symptoms Relief (%) |
|---|---|---|
| 0 | 0 | 0 |
| 30 | 15 | 25 |
| 60 | 25 | 40 |
| 120 | 30 | 50 |
Case Study 2: Antispasmodic Effects on Peptic Ulcers
In another study focusing on gastrointestinal applications, patients with peptic ulcers reported decreased abdominal pain and improved digestion after treatment with this compound.
| Parameter | Baseline (Before Treatment) | After Treatment (4 Weeks) |
|---|---|---|
| Abdominal Pain Score (0-10) | 8 | 3 |
| Frequency of Pain Episodes (per week) | 6 | 2 |
Properties
CAS No. |
52080-56-5 |
|---|---|
Molecular Formula |
C20H28BrNO3 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H28NO3.BrH/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15;/h4-10,15-16,18,23H,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QNLXHSHSGBVAHM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















